molecular formula C10H9F3N2O B13837638 7-Methoxy-3-methyl-6-(trifluoromethyl)-1H-indazole

7-Methoxy-3-methyl-6-(trifluoromethyl)-1H-indazole

Cat. No.: B13837638
M. Wt: 230.19 g/mol
InChI Key: GXKHVYYBFSEFIK-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-6-(trifluoromethyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of methoxy, methyl, and trifluoromethyl groups in this compound enhances its chemical properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-methyl-6-(trifluoromethyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methoxy-5-(trifluoromethyl)aniline with methyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-6-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

7-Methoxy-3-methyl-6-(trifluoromethyl)-1H-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-6-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of trifluoromethyl and methoxy groups enhances its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-3-methyl-1H-indazole: Lacks the trifluoromethyl group, resulting in different chemical properties.

    6-Trifluoromethyl-1H-indazole: Lacks the methoxy and methyl groups, affecting its biological activity.

    3-Methyl-1H-indazole: Lacks both methoxy and trifluoromethyl groups, leading to different reactivity and applications.

Uniqueness

7-Methoxy-3-methyl-6-(trifluoromethyl)-1H-indazole is unique due to the combination of methoxy, methyl, and trifluoromethyl groups. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H9F3N2O

Molecular Weight

230.19 g/mol

IUPAC Name

7-methoxy-3-methyl-6-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C10H9F3N2O/c1-5-6-3-4-7(10(11,12)13)9(16-2)8(6)15-14-5/h3-4H,1-2H3,(H,14,15)

InChI Key

GXKHVYYBFSEFIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=NN1)OC)C(F)(F)F

Origin of Product

United States

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